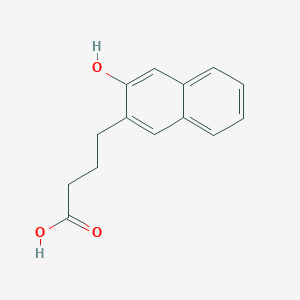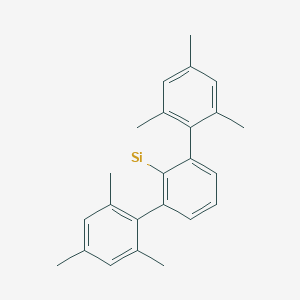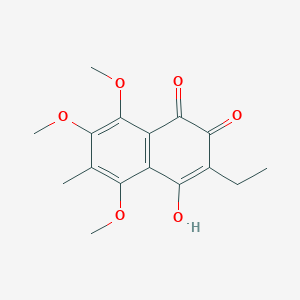
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation and methoxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Methoxy and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- involves its redox properties. It can act as an oxidizing or reducing agent, interacting with cellular components and disrupting normal cellular functions. This compound targets specific molecular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Known for its biological activities and used in various applications.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with distinct chemical properties.
Uniqueness
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- stands out due to its multiple methoxy groups and unique substitution pattern, which confer specific chemical and biological properties not found in simpler naphthoquinone derivatives.
Propriétés
Numéro CAS |
335202-70-5 |
|---|---|
Formule moléculaire |
C16H18O6 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
3-ethyl-4-hydroxy-5,7,8-trimethoxy-6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H18O6/c1-6-8-11(17)9-10(13(19)12(8)18)16(22-5)15(21-4)7(2)14(9)20-3/h17H,6H2,1-5H3 |
Clé InChI |
BUUJTVUEOIYOMT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(C(=C(C(=C2OC)C)OC)OC)C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


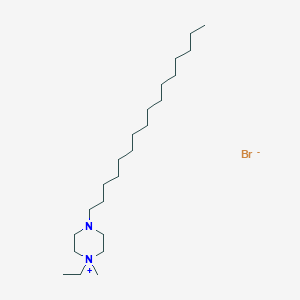
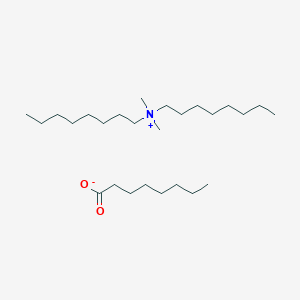
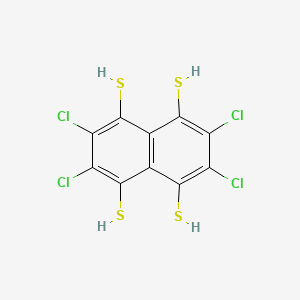
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
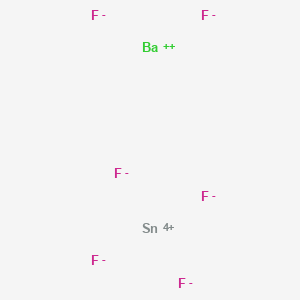
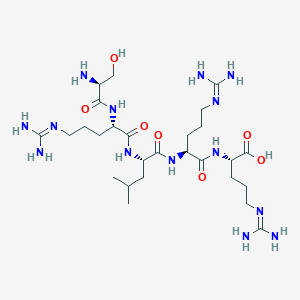
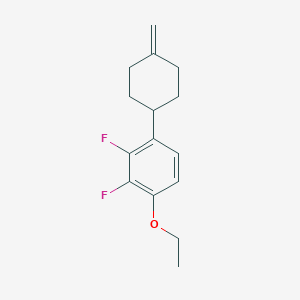
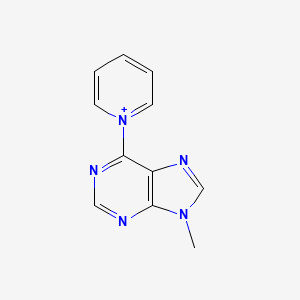

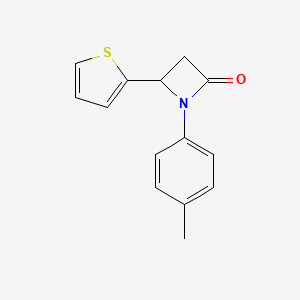
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
